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Introduction

RG7167, also known as bitopertin, is a first-in-class, selective inhibitor of Glycine Transporter 1
(GlyT1). Initially investigated for the treatment of negative symptoms associated with
schizophrenia, its development has pivoted to focus on rare hematologic diseases, specifically
erythropoietic protoporphyria (EPP). This guide provides a comprehensive overview of the
pharmacokinetics (PK) and pharmacodynamics (PD) of bitopertin, summarizing key data from
preclinical and clinical studies.

Mechanism of Action

Bitopertin's mechanism of action is centered on its ability to block the reuptake of glycine,
thereby increasing extracellular glycine concentrations. This has distinct therapeutic
implications in different biological contexts:

o Central Nervous System (CNS): In the CNS, glycine acts as a co-agonist at the N-methyl-D-
aspartate (NMDA) receptor. By inhibiting GlyT1, bitopertin was hypothesized to enhance
NMDA receptor function, which is thought to be hypoactive in schizophrenia, particularly in
relation to negative symptoms.
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o Erythropoiesis: Glycine is a fundamental building block for heme synthesis in developing red
blood cells. By inhibiting GlyT1 on erythroid precursor cells, bitopertin limits the uptake of
glycine, thereby reducing the rate of heme biosynthesis. This is the therapeutic rationale for
its use in erythropoietic protoporphyria, a condition characterized by the accumulation of the
toxic heme precursor, protoporphyrin IX (PPIX).

Pharmacokinetics

The pharmacokinetic profile of bitopertin has been characterized in preclinical species and in
humans through Phase 1, 2, and 3 clinical trials.

Preclinical Pharmacokinetics

Studies in Sprague-Dawley rats following subcutaneous administration demonstrated that
bitopertin is slowly absorbed and eliminated, with a long terminal half-life. The exposure (AUC)
was found to be dose-dependent and linear.

Parameter 0.03 mg/kg 0.1 mglkg 0.3 mglkg 1 mglkg 3 mglkg
AUCo-00

439.6 1,465.5 4,396.5 14,655.2 34,018.9
(ng/mL*h)
Cmax (ng/mL) 10.2 34.1 102.3 341.0 795.7
Tmax (h) 3.7 6.0 8.0 12.0 24.0
ta/2 (h) 35.06 45.84 60.23 85.67 110.32
CL (L/h/kg) 0.07 0.07 0.07 0.07 0.09

Data from a study in female Sprague-Dawley rats following subcutaneous administration.

Human Pharmacokinetics

Detailed human pharmacokinetic parameters from a dedicated Phase 1 study are not publicly
available in a consolidated table. However, physiologically based pharmacokinetic (PBPK)
modeling has been used to predict and understand the clinical pharmacokinetics of bitopertin.

Key findings from PBPK modeling and clinical studies include:
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» Dose Proportionality: A slightly less than dose-proportional increase in both AUC and Cmax
was observed. PBPK modeling suggests that for doses exceeding 50 mg, solubility may limit
the fraction of the dose absorbed.

e GlyT1 Occupancy: A positron emission tomography (PET) study in healthy male volunteers
established a clear relationship between bitopertin plasma concentration and GlyT1
occupancy in the brain.

Parameter Value
ECso for GlyT1 Occupancy ~130-200 ng/mL
Emax for GlyT1 Occupancy ~92%

Data from a PET study in healthy male volunteers.

Pharmacodynamics

The pharmacodynamic effects of bitopertin have been evaluated in the context of its two
primary therapeutic indications.

Schizophrenia

In a Phase 2 proof-of-concept study involving patients with predominant negative symptoms of
schizophrenia, bitopertin demonstrated a statistically significant reduction in negative
symptoms at specific doses when added to standard antipsychotic therapy.

Mean Reduction in PANSS
Treatment Group . p-value vs. Placebo
Negative Factor Score

Placebo -19%

Bitopertin 10 mg/day -25% 0.049
Bitopertin 30 mg/day -25% 0.03
Bitopertin 60 mg/day No significant difference
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PANSS: Positive and Negative Syndrome Scale. Data from a Phase 2 study in patients with
schizophrenia.

The study also noted that low to medium levels of GlyT1 occupancy appeared to yield optimal
efficacy.

Erythropoietic Protoporphyria (EPP)

The primary pharmacodynamic endpoint for bitopertin in EPP is the reduction of whole-blood
protoporphyrin IX (PPIX). Data from the Phase 2 BEACON and AURORA trials have shown
dose-dependent and statistically significant reductions in PPIX levels.

BEACON Trial (Open-Label)

Treatment Group Mean Reduction in PPIX from Baseline
Bitopertin 20 mg 34.3%
Bitopertin 60 mg 61.1%

AURORA Trial (Placebo-Controlled)

LS Mean Difference in

Treatment Group PPIX Reduction vs. p-value vs. Placebo
Placebo

Bitopertin 20 mg -29.7% 0.004

Bitopertin 60 mg -48.7% <0.001

These reductions in PPIX were associated with clinically meaningful improvements in sunlight
tolerance and a reduction in the incidence of phototoxic reactions. For instance, in the
AURORA trial, the 60 mg dose led to a 75% reduction in the rate of phototoxic reactions
compared to placebo (p=0.01).

Experimental Protocols
GlyT1 Occupancy PET Study in Healthy Volunteers
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o Study Design: A study in 18 healthy male volunteers who received up to 175 mg of bitopertin
once daily for 10-12 days.

o Methodology: Three PET scans were performed using the radioligand [**C]R0O5013853 at
baseline, on the last day of treatment, and 2 days after discontinuation. The relationship
between bitopertin plasma concentration and GlyT1 occupancy was modeled.

Phase 2 Proof-of-Concept Study in Schizophrenia
(NCT00616798)

» Study Design: A randomized, double-blind, placebo-controlled trial involving 323 patients
with schizophrenia and predominant negative symptoms.

o Methodology: Patients received bitopertin (10, 30, or 60 mg/day) or placebo as an add-on to
standard antipsychotic therapy for 8 weeks. The primary endpoint was the change from
baseline in the Positive and Negative Syndrome Scale (PANSS) negative factor score.

Phase 2 AURORA Study in EPP (NCT05308472)

» Study Design: A randomized, double-blind, placebo-controlled trial that enrolled 75 adult
participants with a confirmed diagnosis of EPP.

o Methodology: Participants were randomized (1:1:1) to receive oral, once-daily administration
of 20 mg or 60 mg of bitopertin, or placebo for 17 weeks. The primary endpoint was the
percent change in whole-blood metal-free PPIX.

Visualizations
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Bitopertin's Dual Mechanism of Action
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics
and Pharmacodynamics of RG7167 (Bitopertin)]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b1193687#pharmacokinetics-and-
pharmacodynamics-of-rg7167]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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